Clofentezine Metabolite 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

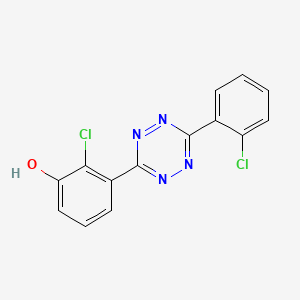

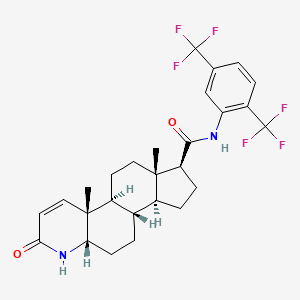

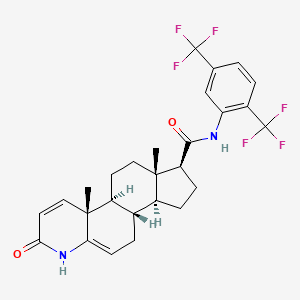

Clofentezine Metabolite 1 is a metabolite of Clofentezine, which is used for studying pervasive spider mite infestations . It’s a potent active ingredient in diverse agricultural pesticides and has shown unparalleled prowess in decimating spider mite populations . The molecular formula of this compound is C14H8Cl2N4O .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H8Cl2N4O . Further details about its molecular structure are not available in the retrieved data.科学的研究の応用

Residue Determination : Clofentezine-derived residues can be determined in bovine tissues through hydrolysis with hydrobromic acid, facilitating the liberation of the free metabolite residue for detection by gas chromatography with mass selective detection (Snowdon, Whiteoak, & Manley, 1991).

Behavior in Different pH Environments : The persistence and dissipation of Clofentezine in water are highly pH-dependent, with its degradation being fastest in alkaline water and slowest in acidic water (Alam & Kole, 2013).

Extraction and Determination in Herbal Extracts : A procedure using ultrasound-assisted solvent extraction and SPE combined with multidimensional planar chromatography for determining clofentezine in herb extracts has been developed, useful for routine analysis of analytes in plant extracts (Tuzimski, 2010).

Effectiveness Against Mites : Clofentezine shows selective toxicity against eggs of Tetranychus urticae Koch and T. cinnabarinus (Boisduval) and is highly effective when used in combination with other pesticides (Neal, Mcintosh, & Gott, 1986).

Nanoencapsulation for Enhanced Activity : Nanoencapsulation of clofentezine using polyethylene glycol has been investigated, showing improved persistence and solubility, and enhanced acaricidal efficacy against Tetranychus urticae (Ahmadi, Saber, & Mahdavinia, 2020).

Safety and Hazards

作用機序

Target of Action

Clofentezine, the parent compound of Clofentezine Metabolite 1, is primarily used as a selective insecticide to control mites . Its primary targets are mites, including the eggs and early motile stages .

Mode of Action

Clofentezine functions as a mite growth inhibitor . It interacts with its targets by affecting CHS1 (10), a key component in the growth and development of mites . This interaction results in the inhibition of mite growth, thereby controlling their population .

Biochemical Pathways

It’s known that the parent compound, clofentezine, affects the growth and development pathways of mites

Result of Action

The primary result of Clofentezine’s action is the control of mite populations. By inhibiting mite growth, Clofentezine effectively reduces the number of mites on the plants it is applied to . As a metabolite of Clofentezine, this compound is likely to contribute to this effect.

Action Environment

The action of this compound, like that of its parent compound, can be influenced by environmental factors. . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is used. For example, in soil systems, the compound may remain active for longer periods, providing extended control of mites .

生化学分析

Biochemical Properties

Clofentezine Metabolite 1 plays a significant role in biochemical reactions, particularly in the context of its parent compound’s activity. It interacts with various enzymes and proteins involved in the detoxification and metabolic processes. For instance, enzymes such as cytochrome P450 monooxygenases are known to be involved in the hydroxylation of clofentezine, leading to the formation of this compound . This interaction is crucial for the biotransformation and subsequent excretion of the compound from the organism.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In target organisms like mites, it disrupts normal cellular functions, leading to ovicidal and larvicidal effects . In non-target organisms, the impact of this compound can vary, but it generally involves alterations in cellular metabolism and potential cytotoxic effects at higher concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules within the cell. It binds to and inhibits certain enzymes critical for cellular metabolism and detoxification processes. For example, the inhibition of cytochrome P450 enzymes can lead to the accumulation of toxic intermediates, thereby exerting its toxic effects . Additionally, this compound may interfere with mitochondrial function, leading to disruptions in energy production and cellular homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate stability, but it can degrade under certain conditions, leading to the formation of secondary metabolites . Long-term exposure studies have shown that this compound can cause persistent alterations in cellular function, including changes in gene expression and metabolic activity . These effects are particularly pronounced in in vitro studies, where controlled conditions allow for detailed observation of temporal changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that there is a threshold dose beyond which the toxic effects become pronounced, including hepatotoxicity, nephrotoxicity, and potential reproductive toxicity . These findings highlight the importance of dose-dependent studies in understanding the safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and excretion. The compound undergoes hydroxylation and conjugation reactions facilitated by enzymes such as cytochrome P450 and glutathione S-transferases . These metabolic pathways are crucial for the detoxification and elimination of this compound from the organism. Additionally, the compound’s involvement in these pathways can influence metabolic flux and the levels of other metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes via active transport mechanisms, and it may accumulate in certain tissues depending on its affinity for specific binding sites . This distribution pattern is important for understanding the compound’s bioavailability and potential sites of action within the organism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the mitochondria can lead to disruptions in mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and potential cellular targets.

特性

IUPAC Name |

2-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4O/c15-10-6-2-1-4-8(10)13-17-19-14(20-18-13)9-5-3-7-11(21)12(9)16/h1-7,21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKXOHAAMDSSSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C(=CC=C3)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

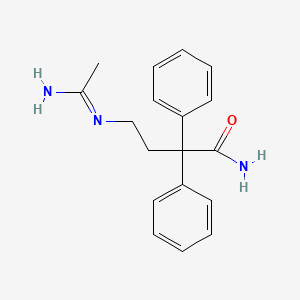

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)

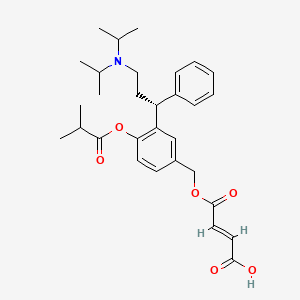

![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)